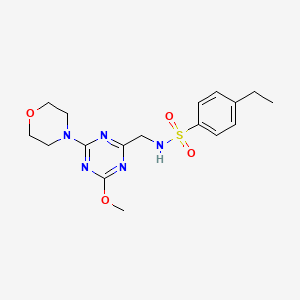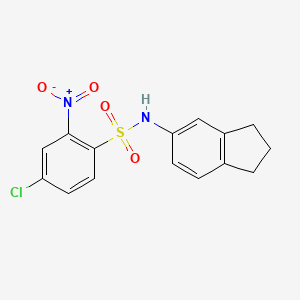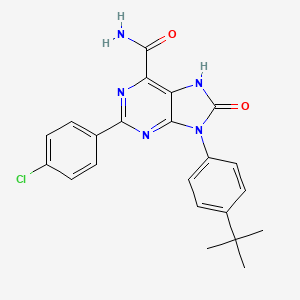
ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate, is a chemical that belongs to the class of triazole derivatives. Triazoles are a group of heterocyclic compounds that have a five-membered ring structure containing three nitrogen atoms. These compounds are known for their diverse range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of triazole derivatives can be complex and requires careful selection of starting materials and reaction conditions. For instance, a practical synthesis of a related compound, ethyl 1,2,4-triazole-3-carboxylate, has been described using ethyl carboethoxyformimidate hydrochloride as a starting material, followed by alkylation and conversion to the amide . This process highlights the multi-step nature of synthesizing triazole compounds and the importance of each step in achieving the desired product.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can engage in various interactions due to the presence of nitrogen atoms. For example, the crystal structure of ethyl 2-aminooxazole-5-carboxylate, another related compound, shows planar sheets connected by intermolecular hydrogen bonding . Such structural features are critical in determining the chemical reactivity and interaction of these compounds with biological targets.
Chemical Reactions Analysis
Triazole derivatives can undergo a range of chemical reactions, including alkylation, amide formation, and Schiff base formation, as seen in the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate . These reactions are essential for modifying the triazole core and introducing various functional groups that can enhance the compound's biological activity or alter its physical and chemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For instance, the presence of tert-butyl groups can affect the compound's solubility and steric properties, as seen in ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate . Additionally, the introduction of substituents can lead to the formation of new compounds with distinct properties, such as the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives .
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
Research conducted by Magata et al. (2017) demonstrates the use of related compounds in the enantioselective synthesis of complex molecules. Their work involved a palladium-catalyzed amide coupling process, highlighting the potential of such compounds in advanced synthetic chemistry (Magata et al., 2017).
Crystal Structure Analysis
Studies by Lynch and Mcclenaghan (2004) and Kennedy et al. (2001) provide insight into the crystal structure of compounds similar to ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate. These works are significant for understanding the molecular and crystallographic properties of such compounds, which is essential for their application in material science and molecular engineering (Lynch & Mcclenaghan, 2004); (Kennedy et al., 2001).
Synthesis of Analogues and Derivatives
Research like that of Carbone et al. (2013) and Ivanov et al. (2017) indicates the versatility of this compound in synthesizing various analogues and derivatives. These studies are crucial for the development of new compounds with potential applications in pharmaceuticals and organic chemistry (Carbone et al., 2013); (Ivanov et al., 2017).
Solid Phase Peptide Synthesis
The work of Robertson et al. (1999) and Jiang et al. (1998) explores the use of similar compounds in solid phase peptide synthesis. This highlights its potential in the synthesis of peptides, which is a critical area in biochemistry and drug development (Robertson et al., 1999); (Jiang et al., 1998).
Application in SARS-CoV Protease Inhibition
Sydnes et al. (2006) conducted research on the synthesis of peptides with potential inhibitory activity against SARS-CoV protease, demonstrating the application of such compounds in antiviral research (Sydnes et al., 2006).
Mecanismo De Acción
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used as a protecting group for amines in organic synthesis . This suggests that the compound may interact with amines or amine-containing molecules in biological systems.
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This indicates that the compound may undergo reactions involving the addition and removal of the Boc group, potentially altering the properties of target molecules.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate. For example, the addition and removal of the Boc group are pH-dependent processes , suggesting that the compound’s activity could be influenced by the pH of its environment.
Propiedades
IUPAC Name |
ethyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O4/c1-5-19-10(17)9-8-16(15-14-9)7-6-13-11(18)20-12(2,3)4/h8H,5-7H2,1-4H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJURURWJQLDLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B3016430.png)
![3-Methyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3016431.png)
![N-(2-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3016434.png)
![Methyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3016435.png)


![6,8-Dichloro-3-[4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B3016441.png)


![N-(3-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B3016445.png)
![2-(2-Furyl)-5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B3016446.png)

cyclopropyl]ethylidene})amine](/img/structure/B3016450.png)
